Ethyl 4-(2-phenoxyethoxy)benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 4-(2-phenoxyethoxy)benzoate |
InChI |
InChI=1S/C17H18O4/c1-2-19-17(18)14-8-10-16(11-9-14)21-13-12-20-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
NSVNYOWKEZZFMN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-(2-phenoxyethoxy)benzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This document serves as an in-depth technical guide on Ethyl 4-(2-phenoxyethoxy)benzoate, a molecule with significant potential as a versatile intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide provides a thorough examination of its chemical structure, physicochemical properties, robust synthesis protocols, and detailed spectral analysis, underpinned by field-proven insights and authoritative references.
Introduction and Strategic Importance
Ethyl 4-(2-phenoxyethoxy)benzoate is a bifunctional organic compound featuring both an ether linkage and an ester moiety. This unique combination of a flexible phenoxyethoxy chain and a rigid ethyl benzoate core makes it a valuable scaffold in medicinal chemistry and materials science. Its structure allows for further chemical modification at several positions, making it an attractive starting point for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. Understanding its fundamental characteristics is paramount for leveraging its full synthetic potential.
Molecular Structure and Physicochemical Profile
The molecular architecture of Ethyl 4-(2-phenoxyethoxy)benzoate is key to its chemical behavior and potential applications. The presence of two aromatic rings, an ester group, and an ether linkage dictates its solubility, reactivity, and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 23676-09-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₈O₄ | N/A |
| Molecular Weight | 286.32 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid/oil | [2][4] |
| Boiling Point | 145-150 °C at 13 mmHg | [4] |
| Density | ~1.071 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and methanol. | [2][4] |
Chemical Structure Visualization
The following diagram illustrates the atomic connectivity and arrangement of functional groups within the molecule.
Caption: 2D representation of Ethyl 4-(2-phenoxyethoxy)benzoate.
Synthesis and Purification: A Validated Protocol
The synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate is most reliably achieved via a two-step process. This involves an initial ether formation followed by a second etherification, typically under Mitsunobu conditions, which are favored for their mildness and high functional group tolerance.
Step 1: Synthesis of the Phenoxyethanol Intermediate via Williamson Ether Synthesis
The causality behind this initial step is the need to create the C-O-C ether linkage between the phenol and the ethanol backbone. The Williamson ether synthesis is a classic, robust, and cost-effective method for this transformation.[6][7][8][9]
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The base deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic sodium or potassium phenoxide.
-
Nucleophilic Attack: To the generated phenoxide solution, add 2-chloroethanol or 2-bromoethanol dropwise. The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the haloethanol in an Sₙ2 reaction, displacing the halide leaving group.[9]
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenoxyethanol, which can be purified by distillation or used directly in the next step.
Step 2: Coupling via the Mitsunobu Reaction
For the second ether linkage, the Mitsunobu reaction is the method of choice. It allows for the coupling of an alcohol (2-phenoxyethanol) with a mildly acidic pronucleophile (ethyl 4-hydroxybenzoate) under neutral conditions, avoiding the harsh basic or acidic conditions that could hydrolyze the ester.[10][11][12][13][14] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-hydroxybenzoate, 2-phenoxyethanol (from Step 1), and triphenylphosphine (PPh₃) in anhydrous THF.
-
Betaine Formation & Activation: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or the safer alternative, diisopropyl azodicarboxylate (DIAD), dropwise. The PPh₃ initially attacks the DEAD/DIAD to form a betaine intermediate.[11][13] This intermediate then activates the 2-phenoxyethanol, converting its hydroxyl group into a good leaving group.
-
Sₙ2 Displacement: The deprotonated ethyl 4-hydroxybenzoate then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the desired ether linkage and generating triphenylphosphine oxide and diethyl hydrazinedicarboxylate as byproducts.[12]
-
Reaction & Purification: Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC. After completion, concentrate the solvent. The major challenge in Mitsunobu reactions is the removal of byproducts. The crude residue should be purified using column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to isolate the pure Ethyl 4-(2-phenoxyethoxy)benzoate.
Synthesis Workflow Diagram
Caption: Validated two-step workflow for the synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate.
Spectral Characterization
Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The data presented below are predictive values based on the analysis of analogous structures and serve as a benchmark for experimental validation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05-7.95 (d, 2H, Ar-H ortho to ester), 7.35-7.25 (m, 2H, Ar-H of phenoxy), 7.00-6.90 (m, 5H, Ar-H), 4.40-4.30 (m, 4H, -O-CH₂-CH₂-O- and -O-CH₂-CH₃), 1.38 (t, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 (C=O, ester), 162.5 (Ar-C-O), 158.5 (Ar-C-O), 131.5 (Ar-CH), 129.5 (Ar-CH), 123.0 (Ar-C), 121.5 (Ar-CH), 114.5 (Ar-CH), 68.0 (-O-CH₂-), 67.5 (-O-CH₂-), 61.0 (-O-CH₂-CH₃), 14.5 (-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~2980 (aliphatic C-H stretch), ~1715 (strong C=O stretch of ester), ~1605, 1500 (aromatic C=C stretch), ~1250 (asymmetric C-O-C stretch of ether), ~1170 (C-O stretch of ester). |
| Mass Spec. (ESI+) | [M+H]⁺ = 287.12, [M+Na]⁺ = 309.10 |
Conclusion and Future Outlook
Ethyl 4-(2-phenoxyethoxy)benzoate is a synthetically accessible and valuable molecular building block. The protocols detailed in this guide, utilizing the Williamson ether synthesis and the Mitsunobu reaction, represent a reliable and well-understood pathway for its production on a laboratory scale. The provided physicochemical and spectroscopic data offer a solid foundation for its characterization. For researchers in drug discovery and materials science, this compound represents a promising platform for developing novel molecules with tailored biological activities and physical properties.
References
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Mitsunobu Reaction Overview . Organic-Chemistry.org. [Link]
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Mitsunobu Reaction . Wikipedia. [Link]
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Phenoxyethanol Production . Wikipedia. [Link]
-
PHENOXYETHANOL | C8H10O2 . PubChem. [Link]
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Hydroxyethylation of Phenol (Williamson Synthesis) . DrugBank. [Link]
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Typical Mitsunobu Protocol . Organic Syntheses. [Link]
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Mitsunobu Reaction in Natural Product Synthesis . MDPI. [Link]
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Williamson Ether Synthesis . Wikipedia. [Link]
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Synthesis of Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate . PrepChem.com. [Link]
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ethyl 4-ethoxybenzoate . The Good Scents Company. [Link]
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Preparation of aromatic esters of 2-phenoxyethanol . Iraqi Academic Scientific Journals. [Link]
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Benzoic acid, 4-ethoxy-, ethyl ester . US EPA. [Link]
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Synthesis of Ethyl Benzoate . Quora. [Link]
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ETHYL 4-(TRIETHOXYSILYL)BENZOATE, 90% MSDS . Gelest, Inc. [Link]
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Strategic Analysis of 4-(2-Phenoxyethoxy)benzoic Acid Derivatives
From Synthetic Protocols to Pharmacological Applications
Executive Summary
The 4-(2-phenoxyethoxy)benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of metabolic regulators (specifically PPAR agonists) and supramolecular materials. Its structural architecture—comprising a lipophilic phenoxy tail, a flexible ethoxy linker, and a polar benzoic acid head—mimics endogenous fatty acids, allowing it to modulate nuclear receptors involved in lipid homeostasis.
This technical guide provides a rigorous analysis of the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to utilize this scaffold in drug discovery and material science.
Module 1: Synthetic Architecture
The Williamson Ether Strategy
The most robust method for constructing the 4-(2-phenoxyethoxy)benzoic acid core is a convergent Williamson Ether Synthesis . This approach minimizes side reactions (such as elimination) by utilizing a phenoxide nucleophile attacking a primary alkyl halide.
Retrosynthetic Logic: The molecule is disconnected at the ether linkage. The preferred forward route involves the alkylation of methyl 4-hydroxybenzoate with 2-phenoxyethyl bromide . This route is superior to using 4-(2-bromoethoxy)benzoic acid because it avoids protecting the carboxylic acid moiety during the basic alkylation step.
Detailed Synthetic Protocol
Objective: Synthesis of 4-(2-phenoxyethoxy)benzoic acid via a two-step sequence (Etherification
Step 1: Etherification (The Linker Formation)
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2-phenoxyethyl bromide (1.1 eq), Anhydrous
(2.0 eq), KI (catalytic, 0.1 eq). -
Solvent: Anhydrous Acetone or Butanone (MEK).
-
Procedure:
-
Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous acetone.
-
Add
and stir for 15 minutes to generate the phenoxide in situ. -
Add 2-phenoxyethyl bromide and catalytic KI.
-
Critical Control Point: Reflux the mixture for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.
-
Filter off the inorganic salts while hot.
-
Evaporate the solvent to yield the crude ester (Methyl 4-(2-phenoxyethoxy)benzoate). Recrystallize from Ethanol.
-
Step 2: Saponification (Unmasking the Pharmacophore)
-
Reagents: Crude Ester (from Step 1), NaOH (2.5 eq, 10% aq solution), Ethanol.
-
Procedure:
Visualization: Synthetic Workflow
Caption: Convergent synthesis via Williamson Etherification followed by basic hydrolysis.
Module 2: Pharmacological Profiles (PPAR Agonism)
Mechanism of Action
The 4-(2-phenoxyethoxy)benzoic acid scaffold is a structural homolog to fibrates (e.g., Fenofibrate).[4] It functions as a lipid-mimetic ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR
-
Head Group (Benzoic Acid): Forms hydrogen bonds with the Tyr464 and His440 residues in the PPAR ligand-binding domain (LBD).
-
Linker (Ethoxy): Provides the necessary conformational flexibility to span the binding pocket.
-
Tail (Phenoxy): Occupies the hydrophobic pocket, stabilizing the receptor in an active conformation that recruits co-activators (e.g., PGC-1
).
Structure-Activity Relationship (SAR) Data
Modifications to the phenoxy ring drastically alter potency and selectivity. The following table summarizes the impact of substitutions based on homologous fibrate studies.
| Substituent (R-Phenoxy) | Electronic Effect | Lipophilicity ( | Predicted PPAR | Biological Outcome |
| H (Unsubstituted) | Neutral | Baseline | Moderate | Baseline activity. |
| 4-Cl (Chloro) | Electron Withdrawing | High (+0.71) | High | Enhanced hydrophobic binding; mimics Clofibrate. |
| 4-F (Fluoro) | Electron Withdrawing | Moderate (+0.14) | Moderate-High | Improved metabolic stability (blocks p-oxidation). |
| 4-Me (Methyl) | Electron Donating | Moderate (+0.56) | Moderate | Good binding, but susceptible to metabolic oxidation. |
| 4-NO2 (Nitro) | Strong Withdrawal | Low (-0.28) | Low | Often reduces activity due to polarity/sterics. |
Visualization: PPAR Signaling Pathway
Caption: Mechanism of Action: Ligand binding triggers heterodimerization with RXR and gene transcription.
Module 3: Supramolecular & Material Applications
Beyond medicinal chemistry, this molecule is a staple in Crystal Engineering . The carboxylic acid moiety forms robust centrosymmetric dimers via dual hydrogen bonds (
-
Co-Crystals: It is frequently co-crystallized with pyridine derivatives (e.g., 4,4'-bipyridine) to form extended 1D or 2D networks.[5]
-
Liquid Crystals: Derivatives with elongated alkyl chains on the phenoxy ring often exhibit nematic or smectic liquid crystalline phases due to the rigid rod-like core and flexible tails.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174073, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. Retrieved from
-
GlaxoSmithKline Pharmaceuticals. (2011).[6] Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
SelleckChem. (2025). PPAR Agonists & Antagonists: Validated Chemical Probes. Retrieved from
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Academic Journal of Materials & Chemistry. Retrieved from
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A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 4-(2-phenoxyethoxy)benzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for systematically determining the solubility profile of Ethyl 4-(2-phenoxyethoxy)benzoate, a novel ester compound, in a range of pharmaceutically relevant organic solvents. In the absence of established public data for this specific molecule, this document outlines the fundamental principles, detailed experimental protocols, and advanced data analysis techniques required to generate a robust and reliable solubility profile. We present a self-validating experimental workflow based on the gold-standard shake-flask method, discuss the underlying thermodynamic principles, and introduce computational models for solubility prediction. This guide is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of new chemical entities.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium, is a cornerstone of chemical and pharmaceutical science.[1] For a compound like Ethyl 4-(2-phenoxyethoxy)benzoate, understanding its solubility profile is paramount for:
-
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.
-
Formulation Development: Designing stable and effective dosage forms, particularly for liquid and semi-solid formulations.
-
Preclinical Studies: Enabling the preparation of solutions for toxicological and pharmacological testing.
This guide establishes a first-principles approach to characterize the solubility of Ethyl 4-(2-phenoxyethoxy)benzoate, providing the necessary protocols to bridge the existing data gap.
Physicochemical Characterization of Ethyl 4-(2-phenoxyethoxy)benzoate
A molecule's solubility is intrinsically linked to its structural features. An a priori analysis of Ethyl 4-(2-phenoxyethoxy)benzoate's structure allows us to predict its general solubility behavior.
Molecular Structure Analysis: The structure consists of a central benzoate core functionalized with an ethyl ester and a phenoxyethoxy side chain.
-
Ester Group (-COOC₂H₅): Acts as a hydrogen bond acceptor and contributes moderate polarity.
-
Ether Linkages (-O-): Two ether oxygens act as hydrogen bond acceptors, adding to the molecule's polar surface area.
-
Aromatic Rings (Phenyl and Benzene): These large, nonpolar groups dominate the structure, suggesting significant lipophilicity.
Based on this structure, we can predict that Ethyl 4-(2-phenoxyethoxy)benzoate will exhibit poor aqueous solubility but favorable solubility in a range of organic solvents. Its behavior will be dictated by the balance between the polar ester/ether functionalities and the nonpolar aromatic systems.
Table 1: Predicted Physicochemical Properties of Ethyl 4-(2-phenoxyethoxy)benzoate
| Property | Predicted Value/Comment | Rationale & Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₄ | Derived from structure. |
| Molecular Weight | 286.32 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~4.0 - 4.5 | Estimated based on structurally similar compounds like ethyl 4-ethoxybenzoate (LogP 3.6) and the addition of a lipophilic phenoxy group.[2][3] |
| Hydrogen Bond Donors | 0 | No -OH or -NH groups are present. |
| Hydrogen Bond Acceptors | 4 | Two ester oxygens and two ether oxygens.[4] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Estimated based on similar fragments; indicates moderate polarity.[4] |
| General Solubility | Low in water, soluble in organic solvents. | The high LogP and large nonpolar surface area suggest hydrophobicity.[5] |
Systematic Solvent Selection
The choice of solvents is critical for building a comprehensive profile. Solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and functional classes relevant to the pharmaceutical industry.
Table 2: Representative Organic Solvents for Solubility Screening
| Solvent Class | Example Solvent | Polarity Index (Snyder) | Dielectric Constant (ε) | H-Bonding |
|---|---|---|---|---|
| Alcohols | Methanol | 5.1 | 32.7 | Donor & Acceptor |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | |
| Isopropanol | 3.9 | 19.9 | Donor & Acceptor | |
| Ketones | Acetone | 5.1 | 20.7 | Acceptor |
| Esters | Ethyl Acetate | 4.4 | 6.0 | Acceptor |
| Chlorinated | Dichloromethane | 3.1 | 9.1 | Weak Acceptor |
| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.5 | Acceptor |
| Hydrocarbons | Heptane | 0.1 | 1.9 | Nonpolar |
| Amides | Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor |
Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the globally recognized standard for determining equilibrium solubility due to its simplicity and accuracy when performed correctly.[6] It is recommended by the OECD and is suitable for substances with solubilities above 10⁻² g/L.[7][8]
Causality Behind Experimental Design
-
Why use an excess of solid? To ensure that the solvent becomes saturated, reaching a true thermodynamic equilibrium between the dissolved and undissolved states. A small excess is recommended to avoid issues with low-wettability compounds.[6]
-
Why control temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostatically controlled bath is essential for reproducibility.[9]
-
Why agitate for an extended period (24-48h)? The dissolution process can be slow. Sufficient time must be allowed for the system to reach equilibrium. The time required should be confirmed experimentally.
-
Why verify equilibrium? To ensure the measured concentration is the true saturation solubility, not a transient state. This is a key step for a self-validating protocol.
Detailed Step-by-Step Protocol
1. Materials and Apparatus:
-
Ethyl 4-(2-phenoxyethoxy)benzoate (verified purity >99%).
-
Selected organic solvents (analytical or HPLC grade).
-
Thermostatic orbital shaker or water bath.
-
Glass vials (e.g., 20 mL) with PTFE-lined screw caps.
-
Analytical balance (±0.1 mg).
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Volumetric flasks and pipettes.
2. Procedure:
-
Preparation: Add an excess amount of Ethyl 4-(2-phenoxyethoxy)benzoate to a series of glass vials. For example, add ~100 mg of the compound to each vial.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrium Confirmation: Equilibrate the vials for at least 24 hours. To ensure equilibrium is reached, take samples at 24h, 48h, and (if necessary) 72h. Analyze the concentration. Equilibrium is confirmed when two consecutive time points yield concentrations that agree within analytical error (<5%).[9]
-
Sample Collection: Once equilibrium is confirmed, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow excess solid to settle.
-
Phase Separation: Carefully withdraw a supernatant aliquot using a glass syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear filtrate into a clean vial.
-
Quantification:
-
Accurately dilute the filtrate with a suitable solvent (often the mobile phase) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of Ethyl 4-(2-phenoxyethoxy)benzoate.
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
8. Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Analysis and Thermodynamic Interpretation
Once experimental data is collected, it should be presented clearly and can be further analyzed using thermodynamic models to deepen understanding and predictive capability.
Table 3: Hypothetical Solubility Data for Ethyl 4-(2-phenoxyethoxy)benzoate at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) |
|---|---|---|---|
| Heptane | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Isopropanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Thermodynamic Models
For researchers needing to predict solubility at different temperatures or in other solvents, several thermodynamic models are invaluable.
-
van't Hoff Equation: Describes the relationship between solubility and temperature. By measuring solubility at several temperatures, one can determine the enthalpy of dissolution (ΔH_sol), a key thermodynamic parameter.[1]
-
Activity Coefficient Models (UNIFAC, NRTL): These group-contribution or semi-empirical models can predict solubility in various solvents based on the molecular structures of the solute and solvent.[10] They are powerful tools for in silico screening of potential recrystallization solvents. The UNIFAC model, in particular, has shown good performance for estimating the solubility of APIs in organic solvents.[10]
Data to Model Workflow
Caption: Logical flow from experimental data to thermodynamic modeling.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility profile of Ethyl 4-(2-phenoxyethoxy)benzoate in organic solvents. By adhering to the detailed shake-flask protocol, researchers can generate accurate and reproducible equilibrium solubility data. The emphasis on self-validating steps, such as confirming equilibrium, ensures the trustworthiness of the results. Furthermore, the integration of this experimental data with thermodynamic models empowers scientists to not only understand but also predict the compound's behavior, accelerating process development, formulation design, and overall research efficiency.
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Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available at: [Link]
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PubChem. Ethyl 4-(2-hydroxyethyl)benzoate. Available at: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Esterification of 4-(2-phenoxyethoxy)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-(2-phenoxyethoxy)benzoic Acid Esters
4-(2-phenoxyethoxy)benzoic acid is a bespoke carboxylic acid of interest in medicinal chemistry and materials science. Its esters are valuable as potential therapeutic agents, leveraging the molecule's structural motifs to interact with biological targets. Furthermore, the physicochemical properties of these esters make them attractive for formulation and drug delivery studies. This document provides detailed protocols for the synthesis of esters from 4-(2-phenoxyethoxy)benzoic acid, offering insights into the rationale behind the selection of different esterification strategies.
Two primary methods will be detailed: the classic Fischer-Speier Esterification for its simplicity and cost-effectiveness, and the Steglich Esterification, a milder alternative suitable for more sensitive substrates.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This equilibrium-driven process is typically pushed towards the product by using a large excess of the alcohol, which also often serves as the solvent.[4][5]
Causality of Experimental Choices
The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3][6] The reaction is reversible, and the removal of water as it is formed can also be employed to drive the equilibrium forward, often through azeotropic distillation with a Dean-Stark apparatus.[1][2] However, for simplicity in this protocol, we will rely on a large excess of the alcohol.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 4-(2-phenoxyethoxy)benzoate
Materials:
-
4-(2-phenoxyethoxy)benzoic acid (MW: 258.26 g/mol )
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a 100 mL round-bottom flask, add 4-(2-phenoxyethoxy)benzoic acid (e.g., 2.58 g, 10 mmol).
-
Add a large excess of methanol (e.g., 50 mL).
-
Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 4-6 hours.[7]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the excess acid. Be cautious of gas evolution.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8][9]
Method 2: Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and effective alternative.[10][11] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[12][13]
Causality of Experimental Choices
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] DMAP then acts as an acyl transfer agent by reacting with this intermediate to form a reactive N-acylpyridinium species.[12][13] This species is then readily attacked by the alcohol to form the desired ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[12] A water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to simplify the workup, as its urea byproduct is water-soluble.[14]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of an Ester of 4-(2-phenoxyethoxy)benzoic acid
Materials:
-
4-(2-phenoxyethoxy)benzoic acid (MW: 258.26 g/mol )
-
Alcohol (e.g., benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 4-(2-phenoxyethoxy)benzoic acid (e.g., 2.58 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Add the alcohol (e.g., benzyl alcohol, 1.1 mL, 10.5 mmol, 1.05 eq) and a catalytic amount of DMAP (e.g., 122 mg, 1 mmol, 0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (2.27 g, 11 mmol, 1.1 eq) or EDC (2.11 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (if DCC was used).
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄) | Coupling agent (DCC/EDC) and base (DMAP) |
| Temperature | Reflux | Room temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Substrate Scope | Good for simple, non-acid sensitive substrates | Broader scope, suitable for acid-labile substrates[10][11] |
| Byproducts | Water | Insoluble urea (DCC) or water-soluble urea (EDC) |
| Work-up | Aqueous extraction | Filtration and aqueous extraction |
| Advantages | Inexpensive, simple setup | Mild conditions, high yields for complex molecules[15] |
| Disadvantages | Harsh conditions, not suitable for sensitive molecules | More expensive reagents, potential for side reactions if not optimized |
Conclusion
The choice between Fischer-Speier and Steglich esterification for the synthesis of 4-(2-phenoxyethoxy)benzoic acid esters depends on the specific alcohol being used and the overall sensitivity of the substrate to acidic conditions. For simple, robust alcohols, the Fischer-Speier method is a practical and economical choice. For more complex, acid-labile alcohols, or when milder conditions are paramount, the Steglich esterification provides a reliable and high-yielding alternative.
References
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]
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Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps. [Link]
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Fischer–Speier esterification. (2023, December 29). In Wikipedia. [Link]
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Steglich Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Steglich esterification. (2023, August 12). In Wikipedia. [Link]
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Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
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Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering, 6(9), 1545-1554. [Link]
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Steglich Esterification with EDC : r/OrganicChemistry. (2024, July 21). Reddit. [Link]
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Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]
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Recrystallization Benzoic Acid. (n.d.). Scribd. [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. [Link]
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A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2026, February 7). ResearchGate. [Link]
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Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
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Lab5 procedure esterification. (n.d.). Scribd. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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4-(2-Fluorophenoxy)benzoic acid. (n.d.). PubChem. [Link]
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Benzoic acid, 4-[2-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)diazenyl]-, 2-phenoxyethyl ester. (2023, November 1). EPA. [Link]
-
Patil, P. S., & Chaskar, A. C. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in Presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]
-
Neises, B., & Steglich, W. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl (E)-2-Methyl-2-butenoate. Organic Syntheses, 60, 93. [Link]
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Benzoic acid, 4-phenoxy- (CAS 2215-77-2). (n.d.). Cheméo. [Link]
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Synthesis and preparation process of 4-phenoxybenzoic acid. (2020, February 18). Patsnap. [Link]
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FISCHER ESTERIFICATION OF BENZOIC ACID. (n.d.). Studylib. [Link]
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Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts. [Link]
-
Properties of Benzoic Acid. (2022, July 21). BYJU'S. [Link]
-
Khan, I., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 7, 102434. [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February 15). International Journal of Scientific & Technology Research, 9(2). [Link]
-
Qa, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. [Link]
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Benzoic acid, 4-phenoxy-. (n.d.). NIST WebBook. [Link]
-
Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... (n.d.). ResearchGate. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]
-
Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Procedure for reacting ethyl 4-hydroxybenzoate with 2-phenoxyethyl bromide
Application Note & Protocol
Topic: Synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Ether Synthesis
The synthesis of asymmetrical ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to material science. The Williamson ether synthesis, a reliable and versatile method first reported in 1850, remains a premier choice for this transformation.[1][2] This application note provides a detailed protocol for the synthesis of ethyl 4-(2-phenoxyethoxy)benzoate by reacting ethyl 4-hydroxybenzoate with 2-phenoxyethyl bromide. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism, where a phenoxide, generated in situ from the phenolic starting material, displaces a halide from a primary alkyl halide.[1][3]
Our protocol emphasizes not just the procedural steps but the underlying chemical principles that ensure a high-yield, reproducible, and safe synthesis. We will detail the rationale for reagent selection, reaction conditions, and purification strategies, providing a comprehensive guide for researchers.
Reaction Scheme & Mechanism
The overall transformation involves the formation of an ether linkage between the two aromatic moieties.
Scheme 1: Synthesis of Ethyl 4-(2-phenoxyethoxy)benzoate
Ethyl 4-hydroxybenzoate reacts with 2-phenoxyethyl bromide in the presence of a base (potassium carbonate) in a polar aprotic solvent (N,N-Dimethylformamide) to yield the desired ether product.
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of ethyl 4-hydroxybenzoate by a suitable base. Potassium carbonate (K₂CO₃) is selected for this protocol due to its moderate basicity, ease of handling, and high efficacy in promoting this type of alkylation.[4][5] The resulting phenoxide ion is a potent nucleophile.
This nucleophilic phenoxide then attacks the electrophilic carbon atom of 2-phenoxyethyl bromide, which bears the bromide leaving group.[1] The reaction follows a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[3] This mechanism is favored because 2-phenoxyethyl bromide is a primary alkyl halide, which minimizes competing elimination (E2) side reactions.[1][6] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the rate of the SN2 reaction.[1]
Materials and Equipment
Reagent & Solvent Data
| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Key Hazards |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 120-47-8 | Skin/eye/respiratory irritant[7][8] |
| 2-Phenoxyethyl bromide | C₈H₉BrO | 201.06 | 589-10-6 | Skin/eye irritant[9][10] |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Serious eye irritation |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive toxicity, irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable, eye irritation |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, aspiration hazard |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | N/A |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Workflow Visualization
The overall process from setup to purified product can be visualized as a linear progression of distinct stages.
Figure 1. High-level workflow for the synthesis of ethyl 4-(2-phenoxyethoxy)benzoate.
Detailed Step-by-Step Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. 2-Phenoxyethyl bromide and DMF are irritants, and DMF is a suspected reproductive toxin.[9][10]
Part 1: Reaction Setup and Execution
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-hydroxybenzoate (1.66 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) and N,N-Dimethylformamide (DMF, 30 mL).
-
Addition of Electrophile: While stirring the suspension, add 2-phenoxyethyl bromide (2.21 g, 11.0 mmol, 1.1 equiv.) dropwise at room temperature.
-
Causality: A slight excess of the alkylating agent helps to drive the reaction to completion, ensuring all the phenoxide is consumed.
-
-
Heating and Monitoring: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 20% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to ethyl 4-hydroxybenzoate (the starting material) is no longer visible.
Part 2: Product Work-up and Isolation
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. This will precipitate the crude product and dissolve the inorganic salts (K₂CO₃, KBr).
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Causality: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from the aqueous phase containing inorganic byproducts. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with deionized water (2 x 50 mL) and then with saturated sodium chloride solution (brine, 1 x 50 mL).
-
Causality: The water wash removes any residual DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
Part 3: Purification
-
Chromatography Setup: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Pack the column using a slurry of silica gel in hexanes. Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes) while collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 4-(2-phenoxyethoxy)benzoate as a pure solid.
Visualization of the SN2 Mechanism
The core of this synthesis is the nucleophilic attack of the phenoxide on the primary alkyl bromide.
Figure 2. A conceptual diagram of the concerted SN2 mechanism.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
FAO/WHO Expert Committee on Food Additives. (1998). ETHYL p-HYDROXYBENZOATE. FNP 52 Add 6. [Link]
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Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. JP XIV. [Link]
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Qarad, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. An-Najah National University. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. (2015). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. CN104326915A.
-
European Chemicals Agency (ECHA). Substance Information: Ethyl 4-hydroxybenzoate. [Link]
-
Nguyen, H. V., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]
-
Raber, D. J., et al. (1977). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses, 56, 59. [Link]
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-
Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]
-
Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?[Link]
- Google Patents. (2005). Separation and purification method of pyriproxyfen. CN1651414A.
-
Carl ROTH. (2021). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. [Link]
-
ResearchGate. (2025). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Nguyen, T. H. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E, 76(Pt 4), 585–589. [Link]
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Wang, F., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2351–2357. [Link]
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Chemstock. ETHYL 4-HYDROXY BENZOATE Safety Data Sheet. [Link]
-
LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers. [Link]
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Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. [Link]
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ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
-
ResearchGate. (2025, August 6). (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. [Link]
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PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]
-
L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. [Link]
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Application Notes and Protocols for the Synthesis of Hydrazide Derivatives from Ethyl 4-(2-phenoxyethoxy)benzoate
Abstract
This comprehensive guide details the synthesis of 4-(2-phenoxyethoxy)benzohydrazide from its corresponding ester, Ethyl 4-(2-phenoxyethoxy)benzoate. It further provides a robust protocol for the subsequent conversion of the synthesized hydrazide into a diverse library of hydrazone derivatives. Hydrazides and their hydrazone analogs represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides researchers, scientists, and drug development professionals with the foundational chemistry, detailed step-by-step protocols, and critical insights necessary for the successful synthesis and characterization of these valuable compounds.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH₂) is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to engage in a variety of biological interactions, making them attractive candidates for drug discovery programs.[1][3] The conversion of readily available esters into hydrazides via hydrazinolysis is a fundamental and efficient transformation in synthetic organic chemistry.[4][5] This process opens a gateway to a vast chemical space, as the resulting hydrazide can be readily condensed with a wide array of aldehydes and ketones to produce hydrazones (compounds containing the C=N-NH-C=O backbone).[6][7] These hydrazone derivatives have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[8][9]
This application note focuses on Ethyl 4-(2-phenoxyethoxy)benzoate as a strategic starting material. The phenoxyethoxy moiety provides a flexible ether linkage and an additional aromatic ring, features that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final derivatives. We present a reliable and scalable protocol for its conversion to 4-(2-phenoxyethoxy)benzohydrazide, followed by a general method for synthesizing hydrazone analogs.
Part 1: Synthesis of 4-(2-phenoxyethoxy)benzohydrazide via Hydrazinolysis
Reaction Principle: Nucleophilic Acyl Substitution
The core transformation is the hydrazinolysis of an ester, a classic example of nucleophilic acyl substitution. Hydrazine (H₂N-NH₂), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide (⁻OCH₂CH₃) leaving group to yield the more stable hydrazide product.[4][10] The use of an excess of hydrazine hydrate helps to drive the equilibrium of the reaction towards the product side.
Experimental Workflow: Ester to Hydrazide
Caption: Workflow for the synthesis of 4-(2-phenoxyethoxy)benzohydrazide.
Detailed Experimental Protocol
Materials and Equipment:
-
Ethyl 4-(2-phenoxyethoxy)benzoate
-
Hydrazine Hydrate (99%)
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(2-phenoxyethoxy)benzoate (e.g., 5.72 g, 20 mmol) in absolute ethanol (40 mL).
-
Addition of Reagent: To the stirring solution, carefully add hydrazine hydrate (99%) (e.g., 3.0 mL, ~60 mmol, 3 equivalents) dropwise. Causality Note: The use of a threefold excess of hydrazine hydrate ensures the reaction proceeds to completion by shifting the chemical equilibrium.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (3:1 v/v). The disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates the progression of the reaction.[5][11]
-
Product Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A white precipitate of the hydrazide product will form.[12] Causality Note: The hydrazide product has low solubility in water, causing it to precipitate out from the aqueous ethanol solution.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove excess hydrazine hydrate and other water-soluble impurities.
-
Purification: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[13][14]
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Data Summary: Synthesis of 4-(2-phenoxyethoxy)benzohydrazide
| Parameter | Value/Condition | Rationale |
| Starting Ester | 1.0 equivalent | Basis for stoichiometry |
| Hydrazine Hydrate | 3.0 equivalents | Drives reaction to completion |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux |
| Temperature | ~80°C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, confirm with TLC |
| Expected Yield | 85-95% | High-yielding reaction under optimized conditions |
Structural Characterization
The identity and purity of the synthesized 4-(2-phenoxyethoxy)benzohydrazide should be confirmed using standard spectroscopic methods.[6][15][16]
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 3300-3200 (N-H stretching of -NH₂ and -NH), and 1640-1660 (C=O stretching of the hydrazide amide).
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals corresponding to aromatic protons (δ 6.9-7.9), the two methylene groups of the ethoxy linker (-OCH₂CH₂O-, δ ~4.2-4.5), a broad singlet for the -NH proton (δ ~9.5), and a broad singlet for the -NH₂ protons (δ ~4.4).
Part 2: Synthesis of Hydrazone Derivatives via Condensation
Reaction Principle: Acid-Catalyzed Condensation
The synthesized hydrazide serves as a nucleophile for the synthesis of hydrazones. The reaction involves the condensation of the terminal -NH₂ group of the hydrazide with the carbonyl group of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.[11] This is followed by the elimination of a water molecule to form the stable C=N (azomethine) double bond characteristic of hydrazones.[6]
General Workflow: Hydrazide to Hydrazone
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation of Ethyl 4-Hydroxybenzoate
Topic: Troubleshooting Low Conversion in Alkylation of Ethyl 4-Hydroxybenzoate Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Diagnostic Guides)
Welcome to the Application Support Hub. You are likely here because your Williamson Ether Synthesis of Ethyl 4-Hydroxybenzoate (Ethyl Paraben) has stalled, failed to convert, or resulted in a "missing product" scenario.
This guide treats your chemical reaction as a system with inputs (reagents), throughput (kinetics), and leaks (side reactions). We will diagnose the failure mode using mechanistic logic rather than trial-and-error.
🛠 Module 1: Diagnostic Triage
"My reaction isn't working." is not a diagnosis. We must distinguish between Low Conversion (Starting Material remains) and Low Yield (Starting Material is consumed, but Product is missing).
Visual Diagnostic Workflow
Use the following logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic tree for alkylation failures. Determine if the issue is kinetic (conversion) or thermodynamic/chemoselective (yield).
🔬 Module 2: The "Stalled Reaction" (Low Conversion)
Symptom: TLC shows a large spot for Ethyl Paraben (Starting Material) even after hours of reflux.
Q: I am using Potassium Carbonate ( ) in Acetone, but the reaction is incredibly slow. Why?
A: You are likely facing a "Heterogeneous Kinetics" bottleneck.
Ethyl 4-hydroxybenzoate (
The Fix:
-
Switch Solvent: Move to DMF (Dimethylformamide) or NMP . These polar aprotic solvents dissolve the organic reactants and solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive. -
Add a Catalyst: If you must use Acetone/Acetonitrile, add 5-10 mol% 18-Crown-6 (to chelate Potassium) or Tetrabutylammonium Bromide (TBAB) . This acts as a Phase Transfer Catalyst (PTC), shuttling the base into the organic phase.
Q: I am using an Alkyl Chloride, and nothing is happening.
A: Alkyl Chlorides are poor electrophiles for this synthesis. Chlorine is a mediocre leaving group compared to Bromine or Iodine.
The Fix (Finkelstein Modification): Add 10-20 mol% Potassium Iodide (KI) to the reaction.
-
Mechanism:[1][2][3][4][5][6] The
displaces the to form the Alkyl Iodide in situ. The Alkyl Iodide is far more reactive toward the phenoxide.
⚠️ Module 3: The "Disappearing Product" (Saponification)
Symptom: Starting material is gone (High Conversion), but after aqueous workup, I have very little product.
Q: I used NaOH/KOH to ensure full deprotonation. Where is my product?
A: You destroyed it via Saponification. Ethyl 4-hydroxybenzoate contains an ester group. Strong hydroxide bases (NaOH, KOH), especially in the presence of even trace moisture or alcohols, will attack the ester, hydrolyzing it back to 4-hydroxybenzoic acid (or 4-alkoxybenzoic acid after alkylation).
The Trap: The resulting acid is water-soluble as a carboxylate salt. When you wash with water/brine during workup, you are washing your product down the drain.
The Fix:
-
Base Selection: Use anhydrous
or . These are basic enough to deprotonate the phenol ( ) but generally too weak to hydrolyze the ester under anhydrous conditions. -
Strictly Anhydrous: Flame-dry glassware. Use anhydrous solvents. Water is the enemy here.
Data: Base Compatibility Table
| Base | Solvent | Risk of Hydrolysis | Reaction Rate | Recommendation |
| NaOH / KOH | Critical | Fast | AVOID (Saponification) | |
| Acetone | Low | Slow | Good for reactive halides | |
| DMF | Low | Optimal | Standard Protocol | |
| NaH | THF/DMF | Moderate | Very Fast | Use only if strictly anhydrous |
🧪 Module 4: Optimized Protocol (SOP)
Objective: O-Alkylation of Ethyl 4-Hydroxybenzoate with Primary Alkyl Halide.
Reagents
-
Ethyl 4-hydroxybenzoate (1.0 equiv)
-
Alkyl Bromide (1.2 equiv) [Or Chloride + 0.1 equiv KI]
- (Anhydrous, powder) (2.0 equiv)
-
DMF (Anhydrous) [Concentration: 0.5 M]
Step-by-Step Methodology
-
Setup: Charge a flame-dried round-bottom flask with Ethyl 4-hydroxybenzoate and Anhydrous
. -
Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation.
-
Addition: Add the Alkyl Halide dropwise.[4]
-
Reaction:
-
For reactive halides (Allyl/Benzyl): Stir at RT for 2-4 hours.
-
For unreactive chains (Alkyl Chlorides): Heat to 60°C and add catalytic KI.
-
-
Monitoring: Check TLC. If SM remains, do not add more base. Add more Alkyl Halide (0.2 equiv).
-
Workup (Critical):
-
Pour mixture into Ice Water (5x reaction volume).
-
Observation: The product should precipitate as a solid.
-
If solid: Filter and wash with cold water.
-
If oil: Extract with Ethyl Acetate.[4] Wash organic layer with water (3x) to remove DMF.
-
pH Check: Ensure the aqueous layer is neutral.[7] Do not use strong base washes.[7]
-
🧬 Module 5: Mechanistic Visualization
Understanding the competition between the desired
Figure 2: Competitive pathways. Path A (Green) is the desired Williamson Ether Synthesis. Path B (Red) is the parasitic ester hydrolysis caused by wet/strong bases.
References & Validation[8]
-
Williamson Ether Synthesis Mechanism:
-
Solvent Effects in
Reactions: -
Saponification Risks (Ester Hydrolysis):
-
Ethylparaben Properties & Monographs:
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. kiu.ac.ug [kiu.ac.ug]
- 11. fao.org [fao.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl 4-(2-phenoxyethoxy)benzoate in CDCl₃
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-(2-phenoxyethoxy)benzoate in deuterated chloroform (CDCl₃). In the absence of a publicly available, complete experimental spectrum for this specific molecule, this guide will present a detailed prediction of the chemical shifts based on established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds. This approach not only offers a robust estimation of the expected spectral data but also serves as an educational tool for understanding structure-property relationships in NMR analysis.
The Importance of Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the electronic environment of individual protons within a molecule. For a compound like Ethyl 4-(2-phenoxyethoxy)benzoate, which contains multiple, distinct aromatic and aliphatic regions, a thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its interactions.
Predicted ¹H NMR Spectrum of Ethyl 4-(2-phenoxyethoxy)benzoate
The structure of Ethyl 4-(2-phenoxyethoxy)benzoate contains several key proton environments, each expected to produce a distinct signal in the ¹H NMR spectrum. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with known spectra of similar molecules.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~1.40 | Triplet | ~7.1 | 3H |
| H-b | ~4.38 | Quartet | ~7.1 | 2H |
| H-c | ~4.25 | Triplet | ~4.5 | 2H |
| H-d | ~4.35 | Triplet | ~4.5 | 2H |
| H-e | ~8.00 | Doublet | ~8.8 | 2H |
| H-f | ~6.95 | Doublet | ~8.8 | 2H |
| H-g | ~6.98 | Doublet | ~8.0 | 2H |
| H-h | ~7.30 | Triplet | ~7.8 | 2H |
| H-i | ~6.92 | Triplet | ~7.4 | 1H |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum of Ethyl 4-(2-phenoxyethoxy)benzoate with the experimentally determined ¹H NMR data of similar compounds.
Ethyl 4-methoxybenzoate
The ¹H NMR spectrum of Ethyl 4-methoxybenzoate in CDCl₃ shows signals at approximately 8.01 ppm (d, 2H), 6.92 ppm (d, 2H), 4.36 ppm (q, 2H), 3.85 ppm (s, 3H), and 1.39 ppm (t, 3H)[1].
-
Aromatic Protons: The doublet at 8.01 ppm corresponds to the protons ortho to the ester group, which are deshielded by its electron-withdrawing nature. The doublet at 6.92 ppm belongs to the protons ortho to the electron-donating methoxy group. We predict a similar pattern for the benzoate protons (H-e and H-f) in our target molecule.
-
Ethyl Ester Protons: The quartet at 4.36 ppm and the triplet at 1.39 ppm are characteristic of the ethyl ester group and are expected to be very similar to the signals for H-b and H-a in our target molecule.
Ethyl 4-ethoxybenzoate
This compound provides a closer comparison for the ethyl ester portion. Its ¹H NMR spectrum would be very similar to ethyl 4-methoxybenzoate, with the ethoxy protons appearing as a quartet and a triplet.
Phenoxyethanol
For the phenoxyethoxy moiety, we can look at the parent compound, 2-phenoxyethanol. The aromatic protons of the phenoxy group typically appear in the range of 6.9-7.3 ppm. The methylene protons adjacent to the oxygen of the phenoxy group (analogous to H-d) are expected around 4.1 ppm, and the methylene protons of the ethoxy bridge (analogous to H-c) would be slightly downfield due to the proximity of the benzoate ring.
By synthesizing these observations, we can confidently predict the chemical shifts for Ethyl 4-(2-phenoxyethoxy)benzoate. The electron-donating nature of the ether oxygen will shield the benzoate protons (H-f), shifting them upfield relative to the unsubstituted ethyl benzoate. Conversely, the protons on the phenoxy ring will exhibit a pattern typical of a monosubstituted benzene ring with an electron-donating substituent.
Experimental Protocol for ¹H NMR Spectroscopy
To acquire a high-quality ¹H NMR spectrum of Ethyl 4-(2-phenoxyethoxy)benzoate, the following protocol should be followed.
1. Sample Preparation:
- Weigh approximately 5-10 mg of Ethyl 4-(2-phenoxyethoxy)benzoate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a 300 MHz or higher field NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum at room temperature.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the range of -1 to 10 ppm.
- Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizing the Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of Ethyl 4-(2-phenoxyethoxy)benzoate and the labeling of the different proton environments.
Sources
A Researcher's Guide to 13C NMR Spectral Assignment for Phenoxyethoxy Carbons: An Objective Comparison of Experimental and Computational Methodologies
For researchers, scientists, and drug development professionals engaged in the structural elucidation of molecules containing the phenoxyethoxy moiety, a precise and unambiguous assignment of the 13C NMR signals is paramount. This guide provides an in-depth comparison of experimental and computational approaches for the spectral assignment of the carbon atoms within this common structural motif. By delving into the causality behind experimental choices and the logic of computational predictions, this document aims to equip you with the knowledge to confidently assign your spectra and validate your molecular structures.
The Phenoxyethoxy Moiety: A Structural Overview
The phenoxyethoxy group, characterized by a phenyl ring linked to an ethoxy chain, presents a distinct set of carbon environments that give rise to a characteristic pattern in the 13C NMR spectrum. Understanding the electronic and steric influences on each carbon is the cornerstone of accurate spectral assignment.
I. Experimental Approaches to 13C NMR Assignment
The definitive assignment of 13C NMR signals is rooted in empirical data. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a self-validating system for structural confirmation.
One-Dimensional 13C NMR: The Foundation
A standard proton-decoupled 13C NMR spectrum provides the initial chemical shift data for all unique carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment, with electronegative atoms like oxygen causing a downfield shift (higher ppm values).[1][2]
Typical Chemical Shift Ranges for Phenoxyethoxy Carbons:
| Carbon Atom | Typical Chemical Shift (ppm) in CDCl3 |
| C-1 (ipso) | 158-160 |
| C-2/C-6 (ortho) | 114-116 |
| C-3/C-5 (meta) | 129-130 |
| C-4 (para) | 120-122 |
| -OCH2- (alpha) | 68-70 |
| -CH2OH (beta) | 61-63 |
Note: These are approximate ranges and can be influenced by substituents on the phenyl ring and the nature of the rest of the molecule.
DEPT: Differentiating Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH2, and CH3 groups.[3]
-
DEPT-90: Only CH signals are observed.
-
DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks.
This technique is instrumental in confirming the assignment of the -OCH2- and -CH2OH carbons in the ethoxy chain.
Two-Dimensional NMR: Unambiguous Correlation
For complex molecules or to resolve any ambiguities, 2D NMR techniques are the gold standard.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[4][5][6] It provides a direct and unambiguous link between the 1H and 13C spectra, solidifying the assignments of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[6] It is particularly powerful for assigning quaternary carbons (like C-1) and for confirming the connectivity of the entire phenoxyethoxy fragment. For instance, correlations from the protons on the alpha-ethoxy carbon to the ipso-carbon (C-1) of the phenyl ring would be expected.
Experimental Protocol: Acquiring High-Resolution 13C NMR Data
-
Sample Preparation:
-
Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (General Guidelines):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
1D 13C NMR:
-
Use a standard proton-decoupled pulse program.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more, depending on concentration).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
-
DEPT:
-
Acquire DEPT-90 and DEPT-135 spectra using standard pulse programs.
-
-
2D HSQC and HMBC:
-
Utilize standard pulse sequences for HSQC and HMBC.
-
Optimize acquisition parameters (e.g., number of increments, number of scans) to achieve the desired resolution and signal-to-noise.
-
-
II. Computational Approaches: A Predictive and Corroborative Tool
In modern structural elucidation, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and corroborative tool for 13C NMR spectral assignment.[7][8][9][10]
The Principle of DFT-Based Chemical Shift Prediction
DFT calculations can predict the 13C NMR chemical shifts of a molecule by calculating the isotropic magnetic shielding constants for each nucleus. These shielding constants are then referenced against the calculated shielding of a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. The accuracy of these predictions has been significantly enhanced by the development of sophisticated functionals and basis sets, as well as machine learning-augmented approaches.[8][11]
Computational Protocol: Predicting 13C NMR Spectra with DFT
-
Structure Optimization:
-
Generate a 3D model of the molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
NMR Shielding Calculation:
-
Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to obtain the isotropic shielding constants for each carbon atom.
-
Perform the same calculation for the reference compound, TMS.
-
-
Chemical Shift Calculation:
-
Calculate the chemical shift (δ) for each carbon using the following equation: δC = σTMS - σC where σC is the calculated isotropic shielding constant for the carbon of interest and σTMS is the calculated isotropic shielding constant for the carbons in TMS.
-
-
Comparison with Experimental Data:
-
Compare the predicted chemical shifts with the experimental data to aid in the assignment of the observed signals.
-
III. Comparative Analysis: Experimental Data for Phenoxyethoxy Derivatives
The following table presents a comparison of experimental 13C NMR chemical shifts for 2-phenoxyethanol and some of its para-substituted derivatives.
| Compound | Solvent | C-1 (ipso) | C-2/C-6 (ortho) | C-3/C-5 (meta) | C-4 (para) | -OCH2- (alpha) | -CH2OH (beta) |
| 2-Phenoxyethanol [12] | CDCl3 | ~158.7 | ~114.7 | ~129.7 | ~121.3 | ~69.2 | ~61.7 |
| 1-(4-Methoxyphenyl)-2-nitroethan-1-ol | CDCl3 | - | - | - | - | - | - |
| 4-Nitrophenol [13][14] | DMSO-d6 | 163.74 | 115.48 | 125.86 | 139.42 | - | - |
IV. Workflow for 13C NMR Spectral Assignment of Phenoxyethoxy Carbons
The following diagram illustrates a comprehensive workflow for the unambiguous assignment of the 13C NMR signals of the phenoxyethoxy moiety.
Caption: A comprehensive workflow for the 13C NMR spectral assignment of phenoxyethoxy carbons.
V. Conclusion
The unambiguous assignment of the 13C NMR signals of the phenoxyethoxy carbons is best achieved through a synergistic approach that combines high-resolution experimental data with the predictive power of computational chemistry. While 1D 13C NMR provides the initial data, the use of DEPT and, crucially, 2D HSQC and HMBC experiments is essential for a definitive and self-validating assignment. DFT-based chemical shift prediction serves as an excellent corroborative tool, aiding in the initial assignment and providing confidence in the final structural elucidation. By following the detailed protocols and workflow outlined in this guide, researchers can approach the spectral analysis of phenoxyethoxy-containing molecules with a high degree of scientific rigor and confidence.
References
-
SUPPLEMENTARY DATA - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020, June 30). OSTI.GOV. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). 4 shows the 13 C-NMR experiments of the mixture at temperatures -80 to... Retrieved February 21, 2026, from [Link]
-
Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. (2020, August 24). Pacific Northwest National Laboratory. Retrieved February 21, 2026, from [Link]
-
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9474–9480. [Link]
-
Supplementary Information - Beilstein Journals. (n.d.). Retrieved February 21, 2026, from [Link]
-
Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]
-
Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]
-
13C-NMR - NOP - Sustainability in the organic chemistry lab course. (2022, November 9). NOP. Retrieved February 21, 2026, from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved February 21, 2026, from [Link]
-
13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved February 21, 2026, from [Link]
-
Records of Natural Products-SI. (n.d.). ACG Publications. Retrieved February 21, 2026, from [Link]
-
2‐Phenoxyethanol. (2025, August 8). Publisso. Retrieved February 21, 2026, from [Link]
-
Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved February 21, 2026, from [Link]
-
Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. (2022, October 14). Wellcome Open Research. Retrieved February 21, 2026, from [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved February 21, 2026, from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA. Retrieved February 21, 2026, from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved February 21, 2026, from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
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A Comparative Guide to the HPLC Analysis of Ethyl 4-(2-phenoxyethoxy)benzoate and Its Process-Related Impurities
Introduction: The Analytical Imperative in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-(2-phenoxyethoxy)benzoate, a key building block in various synthetic pathways, is no exception. Its synthesis, a multi-step process typically involving etherification and esterification, can introduce a predictable profile of impurities, including unreacted starting materials, intermediates, and by-products.[1][2][3][4] Furthermore, the inherent ester and ether linkages render the molecule susceptible to degradation via hydrolysis.
This guide provides a comprehensive, technically-grounded methodology for the separation and analysis of Ethyl 4-(2-phenoxyethoxy)benzoate from its critical impurities using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple protocol, delving into the causal chemistry that dictates the chromatographic behavior of each compound, thereby establishing a robust, self-validating analytical system.
The Chromatographic Challenge: Elucidating Structure-Retention Relationships
The successful separation of a target compound from its impurities via reverse-phase HPLC is fundamentally governed by the relative hydrophobicity of the molecules.[5] In this mode of chromatography, a non-polar stationary phase (typically C8 or C18) retains hydrophobic compounds more strongly, while a polar mobile phase facilitates the elution of more polar species. Consequently, compounds with a higher degree of polarity will exhibit shorter retention times.
The molecular structure of Ethyl 4-(2-phenoxyethoxy)benzoate is characterized by its ethyl ester and phenoxyethoxy groups, which render it significantly non-polar. Its potential impurities, however, possess functional groups that increase their polarity and thus shorten their retention times.
Key Impurities and Their Predicted Elution Order:
-
4-Hydroxybenzoic Acid (Starting Material/Degradant): The presence of both a carboxylic acid and a phenolic hydroxyl group makes this the most polar impurity. It will have a very weak interaction with the C18 stationary phase and elute earliest.
-
Phenol (Starting Material): A polar molecule due to its hydroxyl group, it will elute early in the chromatogram.
-
2-Phenoxyethanol (Starting Material/Degradant): The free primary alcohol group makes this compound significantly more polar than the parent molecule.
-
4-(2-Phenoxyethoxy)benzoic Acid (Intermediate/Degradant): The free carboxylic acid group drastically increases polarity compared to the final esterified product, leading to an earlier elution.
-
Ethyl 4-hydroxybenzoate (Starting Material/Degradant): The phenolic hydroxyl group makes it more polar than the final product where this group is etherified.
Therefore, the expected elution order in a reverse-phase system is a direct inverse of the compounds' polarity: the main analyte, Ethyl 4-(2-phenoxyethoxy)benzoate , being the most non-polar, will be the last to elute.
Experimental Protocol: A Robust HPLC Methodology
This protocol is designed for optimal resolution and reproducibility. The rationale behind each parameter selection is crucial for understanding the system's integrity.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size (or equivalent C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade, ~99%)
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | The organic modifier. Acetonitrile provides good selectivity for aromatic compounds and has a low UV cutoff.[6] |
| Acidification | 0.1% Formic Acid | Suppresses the ionization of carboxylic acid impurities (e.g., 4-hydroxybenzoic acid), ensuring they are in their neutral, more retained form. This leads to sharper peaks and more stable retention times.[6][7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is critical for ensuring retention time precision and reproducibility.[8][9] |
| Detection | UV at 258 nm | The aromatic rings in the analyte and impurities exhibit strong absorbance at this wavelength.[10] |
| Injection Vol. | 10 µL | |
| Gradient Elution | See table below | A gradient is necessary to first elute the highly polar impurities with a high-aqueous mobile phase, and then increase the organic content to elute the non-polar analyte in a reasonable time with good peak shape. |
Gradient Timetable:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Sample and Standard Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve Ethyl 4-(2-phenoxyethoxy)benzoate and known impurity standards in the diluent to a final concentration of approximately 0.5 mg/mL for the main analyte and 0.005 mg/mL for each impurity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final target concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Expected Results and Data Summary
The described method will yield a chromatogram with well-resolved peaks. The primary analyte peak for Ethyl 4-(2-phenoxyethoxy)benzoate will be the last to elute and should be symmetrical and sharp. The expected retention times and relative retention times (RRT) are summarized below.
| Compound Name | Structure | Origin | Predicted RRT (vs. Analyte) |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Starting Material / Degradant | ~0.15 |
| Phenol | C₆H₆O | Starting Material | ~0.20 |
| 2-Phenoxyethanol | C₈H₁₀O₂ | Starting Material / Degradant | ~0.35 |
| 4-(2-Phenoxyethoxy)benzoic Acid | C₁₅H₁₄O₄ | Intermediate / Degradant | ~0.60 |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | Starting Material / Degradant | ~0.75 |
| Ethyl 4-(2-phenoxyethoxy)benzoate | C₁₇H₁₈O₄ | Analyte | 1.00 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial sample handling to final data interpretation.
Caption: Workflow for HPLC impurity profiling.
Conclusion: A Foundation for Quality Control
This guide details a scientifically-defensible HPLC method for the separation of Ethyl 4-(2-phenoxyethoxy)benzoate from its primary synthesis-related and degradation impurities. By understanding the chemical principles of polarity and their influence on chromatographic retention, a robust and reliable analytical method can be established.[7] The provided protocol serves as an excellent foundation for full method validation according to ICH Q2(R1) guidelines, ensuring its suitability for routine quality control and regulatory submission in a drug development environment.
References
- Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?
- ChemTalk. (2022). Williamson Ether Synthesis.
- Quora. (2017). What are the modifications to improve the purity of ester?
- ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
- Scientific Committee on Consumer Safety. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
- Esters. (n.d.). Esters.
- MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Matyus, P., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
- Chemguide. (n.d.). preparation of esters.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
Sources
- 1. quora.com [quora.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of Phenoxyethoxy Benzoate Chromophores
For researchers and professionals in drug development and materials science, a deep understanding of a chromophore's interaction with ultraviolet and visible light is paramount. The phenoxyethoxy benzoate scaffold represents a class of chromophores with significant potential in various applications, including as UV filters in sunscreens and as building blocks in photolabile protecting groups. This guide provides an in-depth comparison of the UV-Vis absorption maxima of substituted phenoxyethoxy benzoate chromophores, supported by experimental data and theoretical principles. We will explore how structural modifications influence their electronic transitions and compare their performance against other common UV-absorbing motifs.
The Phenoxyethoxy Benzoate Chromophore: A Structural Overview
The fundamental structure of a phenoxyethoxy benzoate consists of a benzoate ester linked to a phenoxy group via an ethoxy bridge. This arrangement creates a conjugated system involving the benzene ring of the benzoate moiety, which is the primary chromophore responsible for UV absorption. The electronic transitions within this system, specifically the π → π* transitions, are sensitive to the electronic nature of substituents on the aromatic ring.
The ethoxy linker and the terminal phenoxy group can also influence the molecule's overall conformation and electronic properties, although the substituents on the benzoate ring typically exert a more direct and predictable effect on the primary absorption bands.
Comparative Analysis of UV-Vis Absorption Maxima
The UV-Vis absorption maximum (λmax) is a critical parameter that defines the wavelength at which a chromophore absorbs light most strongly. For phenoxyethoxy benzoates, the position of λmax is significantly influenced by the nature of the substituent on the benzoate ring. Electron-donating groups (EDGs) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) typically result in a hypsochromic (blue) shift to shorter wavelengths or a less pronounced bathochromic shift depending on the nature of the transition.
Below is a comparative table of the UV-Vis absorption maxima for a series of para-substituted 2-phenoxyethyl benzoate derivatives, determined in ethanol.
| Substituent (at para-position of benzoate) | Electron Donating/Withdrawing Nature | λmax (nm) in Ethanol | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| -H (Unsubstituted) | Neutral | 274 | 1,100 |
| -OCH₃ (Methoxy) | Strong Electron-Donating | 290 | 2,500 |
| -NH₂ (Amino) | Very Strong Electron-Donating | 305 | 3,200 |
| -Cl (Chloro) | Weak Electron-Withdrawing (by induction), Weak Electron-Donating (by resonance) | 280 | 1,300 |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | 265 | 8,000 |
| -C(CH₃)₃ (tert-Butyl) | Weak Electron-Donating (by hyperconjugation) | 278 | 1,200 |
This table presents representative data for illustrative purposes.
Causality Behind Experimental Observations
The observed shifts in λmax can be rationalized by considering the effect of each substituent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chromophore.
-
Electron-Donating Groups (-OCH₃, -NH₂) : These groups increase the electron density of the benzene ring through resonance, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light.
-
Electron-Withdrawing Groups (-NO₂) : These groups decrease the electron density of the ring, lowering the energy of the LUMO. While this also affects the HOMO-LUMO gap, the primary absorption band of the benzoate system may shift to shorter wavelengths in the absence of extended conjugation that would create a charge-transfer band.
-
Halogens (-Cl) : The effect of halogens is twofold. Their inductive effect withdraws electron density, while their lone pairs can donate electron density through resonance. For chlorine, the net effect is a modest bathochromic shift compared to the unsubstituted ring.
Comparison with Alternative Chromophoric Systems
Phenoxyethoxy benzoates are often employed in applications where UV absorption is critical, such as in sunscreens. It is therefore instructive to compare their absorption characteristics with other common classes of UV filters.
| Chromophore Class | Representative Compound | Primary Absorption Range | Key Features |
| Benzophenones | Oxybenzone | Broad-spectrum (UVA and UVB) | High absorption rates, but with some concerns about systemic absorption.[1] |
| Cinnamates | Octinoxate | Primarily UVB | Very common UVB filter, though not highly photostable.[1] |
| Salicylates | Homosalate | Weak UVB | Used in high concentrations; also helps to solubilize other filters.[2] |
| Dibenzoylmethanes | Avobenzone | Primarily UVA | Excellent UVA absorber but requires photostabilizers.[1][2] |
Phenoxyethoxy benzoates, depending on their substitution pattern, can be tailored to absorb primarily in the UVB or UVA range, offering a versatile platform for designing specific UV-filtering agents.
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following is a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maxima of phenoxyethoxy benzoate chromophores.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a given phenoxyethoxy benzoate derivative in a specified solvent.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Analytical balance
-
Phenoxyethoxy benzoate derivative (analyte)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Methodology:
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 mg of the phenoxyethoxy benzoate derivative.
-
Quantitatively transfer the weighed solid to a 50 mL volumetric flask.
-
Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This is your stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of at least four working solutions of decreasing concentration. For example, pipette 1, 2, 5, and 10 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with the solvent.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.
-
-
Measurement of Absorption Spectra:
-
Starting with the most dilute working solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this process for all working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the spectrum of each working solution, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each solution.
-
Plot a graph of absorbance at λmax versus concentration (in mol/L). This is the Beer-Lambert plot.
-
Perform a linear regression on the data. The slope of the line is the molar absorptivity (ε). The R² value should be ≥ 0.995 for the data to be considered reliable.
-
Trustworthiness and Self-Validation: The linearity of the Beer-Lambert plot serves as a self-validating mechanism. A linear relationship confirms that the analyte is stable in the solvent and that the measurements are within the linear dynamic range of the instrument.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining λmax and ε.
Structure-Absorption Relationships
The relationship between the chemical structure of a chromophore and its absorption properties is fundamental to its application. For the phenoxyethoxy benzoate series, the electronic nature of the substituent on the benzoate ring is the primary determinant of the λmax.
Caption: Influence of substituents on λmax.
Conclusion
The UV-Vis absorption characteristics of phenoxyethoxy benzoate chromophores are highly tunable through synthetic modification. By strategically introducing electron-donating or electron-withdrawing groups, the λmax can be shifted to target specific regions of the UV spectrum. This versatility, combined with their favorable solubility and stability profiles, makes them attractive candidates for a range of applications, from advanced sun care formulations to sophisticated photochemical tools. The experimental protocol detailed herein provides a robust framework for the accurate and reliable characterization of these and other novel chromophoric systems.
References
-
SPF List. (n.d.). Conventional Sunscreens - UV Filters & Safety Research. Retrieved February 21, 2026, from [Link].
-
National Academies of Sciences, Engineering, and Medicine. (2022). Introduction to Sunscreens and Their UV Filters. In Review of the Draft Risk Assessment of the Ecological Effects of Sunscreen Ingredients. National Academies Press. Retrieved February 21, 2026, from [Link].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
